Magnesium formate

Ionic association Solution thermodynamics Electrochemistry

Researchers requiring precise Mg²⁺ availability or clean thermal decomposition often face interference from alternative magnesium or formate salts. Magnesium formate resolves these issues through its uniquely low ionic association (KA = 7.8 LM⁻¹) and direct MgO decomposition at 500°C without carbonate intermediates. • MOF Synthesis: Enables ultramicroporous frameworks with CO₂/N₂ selectivity of 23, CH₄/N₂ selectivity of 5.2, and NH₃ uptake of 5.4 mmol g⁻¹. • Construction Research: Formate ions enhance CaO dissolution in fly ash systems, maximizing C-S-H phase development beyond what MgO or other formate salts can achieve. • High-Purity MgO: Two-stage thermal decomposition (dehydration at 105°C, decomposition at 500°C) yields electronic-grade MgO free of carbonate contamination. Supplied as ≥98% purity dihydrate; room-temperature storage; ambient global shipping.

Molecular Formula C2H2MgO4
Molecular Weight 114.34 g/mol
CAS No. 557-39-1
Cat. No. B1197774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium formate
CAS557-39-1
Synonymsaluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate
Molecular FormulaC2H2MgO4
Molecular Weight114.34 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].[Mg+2]
InChIInChI=1S/2CH2O2.Mg/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
InChIKeyGMDNUWQNDQDBNQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Formate Technical Baseline


Magnesium formate, Mg(HCOO)₂, is an inorganic magnesium salt of formic acid. It is primarily encountered as the dihydrate (Mg(HCOO)₂·2H₂O) and is characterized by its moderate aqueous solubility and well-defined thermal decomposition pathway [1]. The compound serves as a precursor for porous metal-organic frameworks (MOFs) used in gas storage and separation applications [2]. Its procurement is typically driven by specific technical requirements in construction materials research, catalyst precursor synthesis, and advanced material fabrication where alternative magnesium sources or formate salts cannot meet the same performance specifications.

Why Generic Salts Cannot Replace Magnesium Formate


The technical performance of magnesium formate in specific applications diverges significantly from other magnesium salts and other formate salts. Substituting magnesium chloride, acetate, or oxide introduces different ionic association behavior, altered dissolution kinetics, and distinct decomposition pathways that directly compromise end-use performance [1]. Similarly, substituting sodium or calcium formate fails to replicate the unique combination of cation chemistry and formate anion functionality required in construction materials and MOF synthesis. The quantitative evidence below demonstrates that generic substitution based solely on cation class or anion class will result in measurably inferior outcomes in the identified application domains.

Magnesium Formate: Evidence vs. Alternatives


Ionic Association: Formate vs. Acetate

Magnesium formate exhibits a lower ionic association constant (KA) than magnesium acetate in aqueous solution, indicating a higher degree of dissociation into free ions. Potentiometric measurements using divalent ion-selective electrodes yielded KA values for magnesium salts at 25°C as follows: formate 7.8 LM⁻¹, acetate 9.5 LM⁻¹, propionate 13.1 LM⁻¹, and butyrate 13.1 LM⁻¹ [1]. The lower KA value for formate translates to approximately 18% lower ion-pair formation compared to acetate under equivalent conditions.

Ionic association Solution thermodynamics Electrochemistry

Fly Ash Strength: Formate vs. Oxide

In CaO-activated Class F fly ash systems, magnesium formate (Mg(HCOO)₂) demonstrates markedly superior strength enhancement compared to magnesium oxide (MgO). The study investigated the influences of both additives on strength development and reaction products [1]. Mg(HCOO)₂ was clearly effective in boosting strength by significantly increasing the dissolution degree of the main activator CaO, leading to considerably more formation of calcium silicate hydrate (C-S-H). In contrast, MgO was much less efficient because it rapidly precipitated as insoluble Mg(OH)₂ (brucite), with strength improvement attributed solely to brucite formation rather than enhanced C-S-H generation [1].

Construction materials Fly ash activation Compressive strength

Temperature-Dependent Aqueous Solubility

Magnesium formate exhibits a moderate and well-characterized temperature-dependent aqueous solubility profile that provides predictable control for crystallization and solution processing. The solubility increases from 14.0 g/100g at 0°C to 14.4 g/100g at 20°C, and further to 20.5 g/100g at 80°C [1]. This relatively flat solubility curve at ambient temperatures (only 0.4 g/100g increase from 0°C to 20°C) combined with a steeper increase at elevated temperatures (6.1 g/100g increase from 20°C to 80°C) offers a distinctive profile compared to other magnesium carboxylates. Magnesium acetate tetrahydrate, in contrast, is significantly more soluble (approximately 53 g/100g at 20°C), while calcium formate exhibits lower solubility at 25°C [2][3].

Solubility Crystallization Formulation science

Gas Separation Selectivity

High surface area α-magnesium formate with an expanded unit cell demonstrates exceptional gas separation selectivity metrics. The material exhibits a CO₂/N₂ selectivity of 23 and CH₄/N₂ selectivity of 5.2 at 298 K [1]. Additionally, the material is stable in ammonia, showing a reversible NH₃ uptake of 5.4 mmol g⁻¹ at 298 K, while the corresponding CO₂ uptake is 2.2 mmol g⁻¹ with moderate CO₂/CH₄ selectivity of 4.6 [1]. The hydrogen uptake for γ-Mg-formate reached almost 1.0 wt% at 760 Torr and 77 K, higher than the 0.6 wt% uptake of α-Mg-formate [2]. Furthermore, the heat of hydrogen adsorption for magnesium formate MOF is reported as 6.5-7 kJ mol⁻¹, among the highest values observed over the full range of surface coverage for such materials [3].

Gas separation MOF Adsorption

Thermal Decomposition: Two-Stage Pathway

Magnesium formate undergoes a distinct two-stage thermal transformation: dehydration of the dihydrate occurs at 105°C to yield the anhydrous form, followed by decomposition at 500°C to produce magnesium oxide, carbon monoxide, and water vapor [1]. This contrasts with the thermal behavior of other divalent metal formates. A comprehensive TG-DTG-DTA study of divalent cation formates (Mg, Ca, Sr, Ba, Cu, Zn, Cd, Mn, Co, and Ni) revealed that the thermal decomposition products fall into five distinct types, with magnesium formate's pathway being unique among Group 2 formates [2]. Calcium formate decomposes at approximately 300°C to calcium carbonate before further decomposition to CaO at higher temperatures, a fundamentally different mechanism [3].

Thermal analysis Materials processing Precursor chemistry

Magnesium Formate Application Scenarios


High-Purity MgO Precursor

Procurement of magnesium formate as a precursor for high-purity magnesium oxide synthesis leverages its clean two-stage thermal decomposition: dehydration at 105°C followed by direct decomposition to MgO at 500°C without carbonate intermediate formation [1]. This pathway avoids the carbonate contamination issues associated with calcium formate decomposition and provides superior control over oxide morphology compared to direct MgO procurement. Applications include electronic-grade MgO for semiconductor substrates, catalyst support fabrication, and advanced ceramic processing where trace carbonate impurities are detrimental to final product performance.

Geopolymer & Fly Ash Activation

In CaO-activated Class F fly ash systems, magnesium formate functions as a strength-enhancing additive through a unique mechanism: formate ions increase CaO dissolution, leading to enhanced calcium silicate hydrate (C-S-H) formation—the primary strength-giving phase in cementitious materials [1]. This mechanism differs fundamentally from MgO addition, which precipitates as insoluble brucite with limited contribution to C-S-H formation. Procurement for construction materials research should prioritize magnesium formate over MgO when the research objective involves activation of fly ash or geopolymer systems requiring maximized C-S-H phase development.

Gas Separation Membranes & Adsorbents

Magnesium formate serves as the key precursor for synthesizing ultramicroporous MOFs with exceptional gas separation selectivity. The material demonstrates CO₂/N₂ selectivity of 23 and CH₄/N₂ selectivity of 5.2 at ambient temperature, along with high NH₃ uptake capacity (5.4 mmol g⁻¹) and ammonia stability [1]. Procurement is warranted for research programs targeting natural gas upgrading (N₂ removal from CH₄), post-combustion CO₂ capture, or industrial ammonia sensing and separation applications. The specific coordination geometry of formate anions with Mg²⁺ centers creates pore architectures that cannot be replicated using other carboxylate ligands [2].

Controlled Ionic Speciation in Synthesis

The lower ionic association constant of magnesium formate (KA = 7.8 LM⁻¹) compared to magnesium acetate (KA = 9.5 LM⁻¹) or propionate (KA = 13.1 LM⁻¹) translates to higher free Mg²⁺ ion availability in aqueous solution [1]. This property is critical for synthetic procedures where free magnesium ion concentration controls reaction kinetics, such as in enzyme cofactor studies, homogeneous catalysis development, and metal-organic framework synthesis requiring precise metal-to-ligand stoichiometry. Procurement should prioritize magnesium formate when the research protocol demands maximized free Mg²⁺ concentration with minimal ion-pair interference.

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